molecular formula C7H7BrN4 B13029783 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine

4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine

Cat. No.: B13029783
M. Wt: 227.06 g/mol
InChI Key: FTZFGGNALZWOQP-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 4-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include N-iodosuccinimide (NIS) for iodization and PMB-Cl for protection of the NH group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). By inhibiting these kinases, the compound can interfere with the signaling pathways that regulate cell proliferation, differentiation, and survival . This makes it a promising candidate for the development of anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit TRKs. This sets it apart from other pyrazolopyridine derivatives and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C7H7BrN4/c1-3-2-4(8)5-6(9)11-12-7(5)10-3/h2H,1H3,(H3,9,10,11,12)

InChI Key

FTZFGGNALZWOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NNC(=C2C(=C1)Br)N

Origin of Product

United States

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